molecular formula C14H20N4O3 B6471812 4-(6-methoxypyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640815-50-3

4-(6-methoxypyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6471812
CAS No.: 2640815-50-3
M. Wt: 292.33 g/mol
InChI Key: UCMXAOQCBACWET-UHFFFAOYSA-N
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Description

4-(6-Methoxypyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a morpholine core substituted at the 4-position with a 6-methoxypyrimidin-4-yl group and at the 2-position with a pyrrolidine-1-carbonyl moiety. Its synthesis likely involves nucleophilic substitution and coupling reactions, as inferred from analogous protocols in the literature .

Properties

IUPAC Name

[4-(6-methoxypyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-20-13-8-12(15-10-16-13)18-6-7-21-11(9-18)14(19)17-4-2-3-5-17/h8,10-11H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMXAOQCBACWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCOC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-methoxypyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic derivative that combines elements from pyrimidine, pyrrolidine, and morpholine structures. These components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4O3C_{14}H_{18}N_4O_3, and it features a unique arrangement that contributes to its biological properties. The presence of the methoxy group on the pyrimidine ring enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The morpholine and pyrrolidine moieties may facilitate binding to target sites, influencing various signaling pathways. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in disease processes, such as kinases and proteases.

Anticancer Activity

Studies have demonstrated that derivatives containing pyrimidine and morpholine frameworks exhibit significant anticancer properties. For instance, compounds with similar structures have shown the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of cell cycle regulators and apoptosis pathways.

Antimicrobial Properties

Research has indicated that compounds similar to this compound possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This is likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

Compounds derived from pyrimidines have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of similar pyrimidine derivatives on human cancer cell lines, demonstrating IC50 values ranging from 10 to 50 μM, indicating potent activity against tumor cells .
  • In Vivo Studies : Animal models treated with pyrimidine-containing compounds showed reduced tumor growth rates compared to controls, suggesting effective bioavailability and therapeutic potential .
  • Mechanistic Insights : Further investigations revealed that these compounds could induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AnticancerIC50 values between 10-50 μM
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine levels

Scientific Research Applications

The compound 4-(6-methoxypyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a notable chemical entity that has garnered interest in various scientific research applications. This article delves into its applications, particularly in medicinal chemistry and drug development, alongside relevant case studies and data tables.

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, particularly in the realm of oncology and neurodegenerative diseases.

Case Studies

  • Beta-Secretase Inhibition : Research indicates that similar morpholine derivatives have been explored as beta-secretase inhibitors, which are crucial in treating Alzheimer's disease. The presence of the pyrimidine and pyrrolidine groups may enhance binding affinity to the target enzyme .
  • Cyclin-Dependent Kinase Inhibitors : Another study highlighted the role of compounds with similar structures in inhibiting cyclin-dependent kinases (CDKs), which are vital in cell cycle regulation and cancer progression .

Antitumor Activity

The compound's design suggests it could exhibit antitumor properties due to the presence of heterocyclic rings known for their biological activity. Pyrrolidine derivatives have been shown to possess significant antitumor effects in various models.

Compound NameActivity TypeReference
6-Fluoro-2-fenyl-9-methyl-4-(pyrrolidine)Antitumor
4-Amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamideAnticancer
Pyrrolidine-based inhibitorsCDK Inhibition

Synthetic Applications

The compound can serve as a building block in organic synthesis, particularly for creating more complex molecules through reactions like Stork enamine alkylation, which utilizes pyrrolidine derivatives effectively .

Diverse Applications

Research indicates that compounds similar to this compound are being developed for various therapeutic areas, including:

  • Antimicrobial Agents : Exploring the potential for treating bacterial infections.
  • Anti-inflammatory Drugs : Investigating mechanisms that could reduce inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name / Source Core Structure Substituents/Modifications Key Properties/Applications
Target Compound Morpholine 4-(6-Methoxypyrimidin-4-yl), 2-(pyrrolidine-1-carbonyl) Methoxy (electron-donating), carbonyl linker
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Quinoline-morpholine hybrid Chloro (electron-withdrawing), pyrrolidine Potential antimycobacterial activity
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) Morpholine-thiazole Dibromoimidazole, thiazole ring DNA-binding inhibitor (structural verification challenges noted)
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine derivatives Thienopyrimidine-morpholine Chloro, thienopyrimidine core Kinase inhibition (synthesis via alkylation/coupling)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine-amine Piperidine, methyl group Crystallography studies for drug design

Key Comparative Insights

  • The pyrrolidine-1-carbonyl group introduces conformational rigidity and hydrogen-bonding capacity, contrasting with simpler amine or alkyl substituents in compounds like VPC-14449 or thienopyrimidine derivatives .
  • Synthetic Challenges :

    • Structural verification (e.g., NMR discrepancies in VPC-14449 synthesis ) underscores the importance of rigorous characterization for morpholine derivatives with bulky substituents.
    • The target compound’s synthesis may require HPLC purification (as in ) to achieve high purity due to polar functional groups .
  • The quinoline-morpholine hybrid () highlights antimycobacterial applications, implying that the target compound’s pyrimidine-morpholine scaffold could be repurposed for similar infectious disease targets .

Research Findings and Implications

  • Physicochemical Properties : The target compound’s methoxy and carbonyl groups likely confer balanced lipophilicity (LogP) and solubility, advantageous for drug-likeness compared to brominated (VPC-14449) or chlorinated analogues .
  • Structural Diversity: Thienopyrimidine and quinoline hybrids (–6) demonstrate the scaffold’s versatility, though the target compound’s pyrimidine-morpholine core may offer superior metabolic stability .

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